

A Comprehensive Spectroscopic Guide to Ethyl 5-methylhex-5-enoate

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Compound of Interest

Compound Name: Ethyl 5-methylhex-5-enoate

CAS No.: 39495-82-4

Cat. No.: B1582040

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This technical guide provides an in-depth analysis of the spectroscopic data for **Ethyl 5-methylhex-5-enoate**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the foundational principles behind spectral interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

Ethyl 5-methylhex-5-enoate is an unsaturated ester with a terminal double bond. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. Spectroscopic techniques are central to this, providing a non-destructive and highly informative profile of the molecule. This guide will dissect the expected ^1H NMR, ^{13}C NMR, IR, and MS data, offering a robust framework for its characterization. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will utilize predicted data and established principles of spectroscopy, supported by data from analogous structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

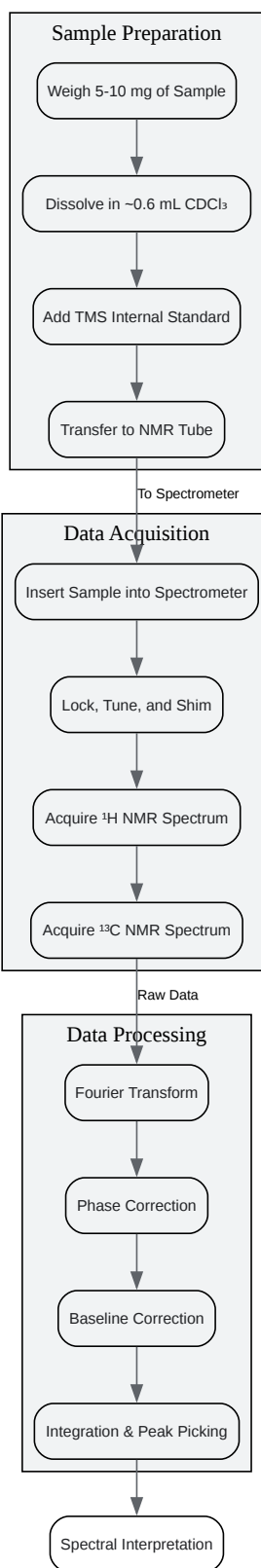
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed connectivity map can be constructed.

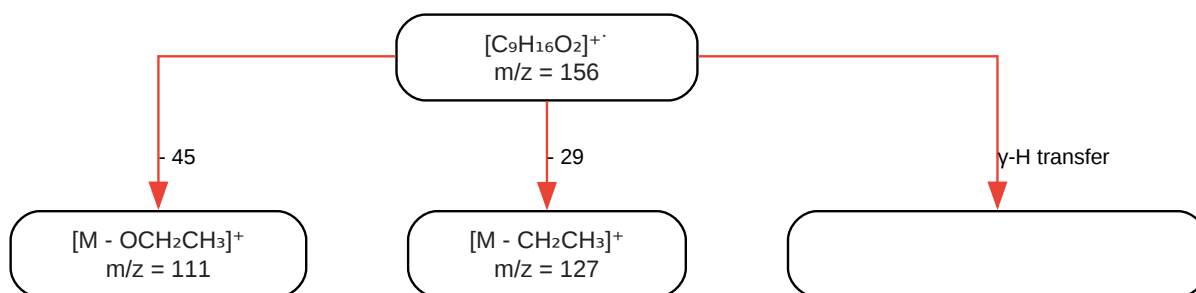
Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a liquid sample like **Ethyl 5-methylhex-5-enoate** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
- **Instrumentation:** Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.
- **^{13}C NMR Acquisition:** For the carbon spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.

Below is a logical workflow for NMR sample preparation and analysis.





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Caption: Predicted major fragmentation pathways for **Ethyl 5-methylhex-5-enoate** in EI-MS.

IV. Comprehensive Structural Confirmation

The combination of NMR, IR, and MS data provides a self-validating system for the structural confirmation of **Ethyl 5-methylhex-5-enoate**.

- NMR establishes the precise carbon-hydrogen framework, including the connectivity of the ethyl ester and the 5-methylhex-5-enoyl moieties.
- IR confirms the presence of the key functional groups: the ester (C=O and C-O stretches) and the terminal alkene (C=C and =C-H stretches).
- MS confirms the molecular weight and provides fragmentation patterns, such as the characteristic McLafferty rearrangement, that are consistent with the proposed structure.

This comprehensive spectroscopic analysis provides a high degree of confidence in the identity and structure of **Ethyl 5-methylhex-5-enoate**, which is essential for its use in research and development.

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